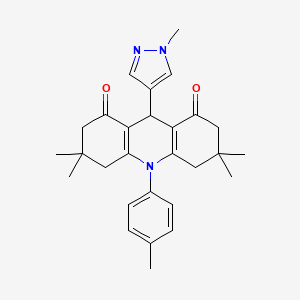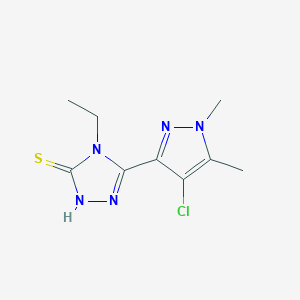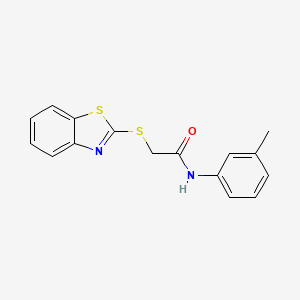![molecular formula C14H18N2O2 B10896061 2-hydroxy-N'-[(1Z)-2-methylcyclohexylidene]benzohydrazide](/img/structure/B10896061.png)
2-hydroxy-N'-[(1Z)-2-methylcyclohexylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE is a compound belonging to the class of benzohydrazides. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a benzohydrazide core with a hydroxy group and a methylcyclohexylidene substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2-methylcyclohexanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-HYDROXY-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazide.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzohydrazone derivatives.
Reduction: Benzohydrazide derivatives.
Substitution: Substituted benzohydrazides with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-HYDROXY-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-HYDROXY-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-hydroxy-N-[(Z)-(2-methylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C14H18N2O2/c1-10-6-2-4-8-12(10)15-16-14(18)11-7-3-5-9-13(11)17/h3,5,7,9-10,17H,2,4,6,8H2,1H3,(H,16,18)/b15-12- |
InChI Key |
CRWYOXAYKHRBAT-QINSGFPZSA-N |
Isomeric SMILES |
CC\1CCCC/C1=N/NC(=O)C2=CC=CC=C2O |
Canonical SMILES |
CC1CCCCC1=NNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B10895978.png)
![4-chloro-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10895989.png)

![(2Z)-5-methyl-2-[(1-propyl-1H-pyrazol-4-yl)methylidene]-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10895998.png)
![N'-[(1E)-1-(1H-benzimidazol-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B10896005.png)
![(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10896014.png)

![Bis[2-(cinnamoyloxy)-1-naphthyl]methane](/img/structure/B10896023.png)


![2-{(2E)-2-[(2E)-(3-bromo-4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10896057.png)
![4-{[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896060.png)
![(5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10896071.png)
![4-{[(E)-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896076.png)
